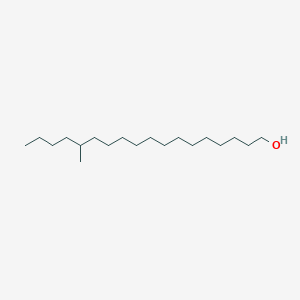
14-Methyloctadecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Methyloctadecan-1-OL is a long-chain primary fatty alcohol with a hydroxy function at the first carbon of an unbranched saturated chain of 18 carbon atomsThis compound is commonly used in various industrial applications, including lubricants, resins, perfumes, and cosmetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methyloctadecan-1-OL can be achieved through various methods. One efficient approach involves the asymmetric synthesis from a key intermediate, ®-4-benzyloxy-2-methylbutan-1-ol, and 1,11-undecanediol. The process includes selective benzylation, iodination, and transformation into a phosphonium salt, followed by a Wittig reaction to construct the carbon skeleton .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of stearic acid or certain fats. This method is widely used due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
14-Methyloctadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 14-methyloctadecanoic acid.
Reduction: Formation of 14-methyloctadecane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
14-Methyloctadecan-1-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential neuroprotective effects in cerebral ischemic injury.
Industry: Utilized in the production of lubricants, resins, perfumes, and cosmetics.
Mecanismo De Acción
The mechanism of action of 14-Methyloctadecan-1-OL involves its interaction with biological membranes and metabolic pathways. It acts as an emollient, emulsifier, and thickener in various formulations. In neuroprotective applications, it prevents cerebral ischemic damage through the down-regulation of calpain-mediated STEP cleavage and activation of p38 MAPK .
Comparación Con Compuestos Similares
Similar Compounds
Octadecan-1-OL: A long-chain primary fatty alcohol with similar properties and applications.
16-Methyloctadecan-1-OL: Another methylated derivative with comparable uses.
Uniqueness
14-Methyloctadecan-1-OL is unique due to its specific methylation pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of sex pheromones for pest control .
Propiedades
Número CAS |
2490-02-0 |
|---|---|
Fórmula molecular |
C19H40O |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
14-methyloctadecan-1-ol |
InChI |
InChI=1S/C19H40O/c1-3-4-16-19(2)17-14-12-10-8-6-5-7-9-11-13-15-18-20/h19-20H,3-18H2,1-2H3 |
Clave InChI |
AEDNWBJGPVBACN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)
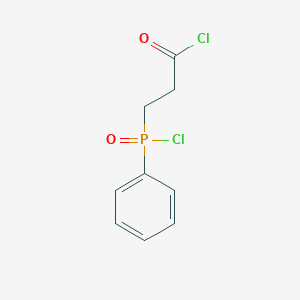
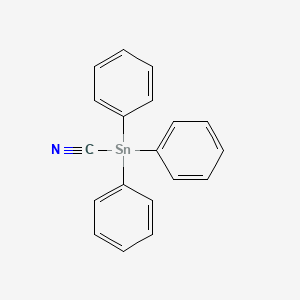

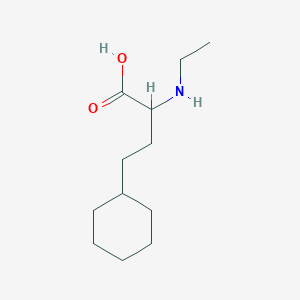
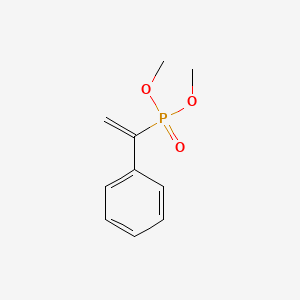

![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)

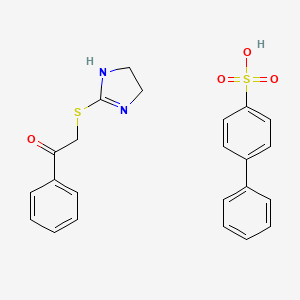
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
